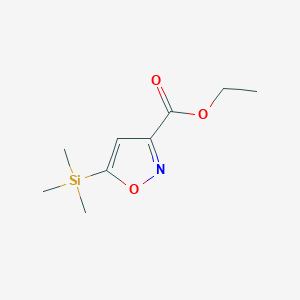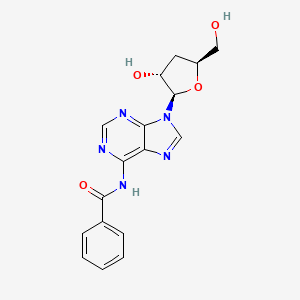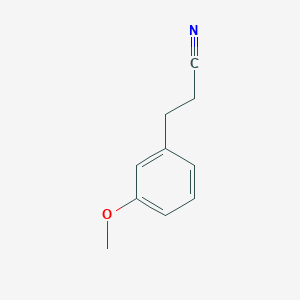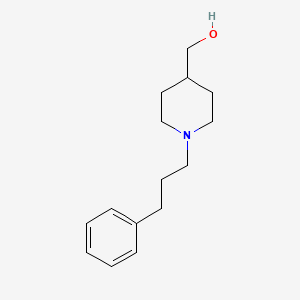
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-
Übersicht
Beschreibung
Oxazoles are a class of compounds that contain a five-membered ring with one oxygen atom and one nitrogen atom . They are aromatic compounds but less so than the thiazoles . 2-(Chloromethyl)oxazole is a specific type of oxazole. Its CAS Number is 185246-17-7 and it has a molecular weight of 117.53 .
Synthesis Analysis
Oxazoles can be synthesized through various methods. The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .
Molecular Structure Analysis
The structure of oxazole derivatives exerts weak interactions like hydrophobic effect, vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, pi-pi bond and so on . The structure of 2-(Chloromethyl)oxazole includes one oxygen atom at position 1 and a nitrogen at position 3 supported by carbons in between .
Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. Deprotonation of oxazoles occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .
Physical And Chemical Properties Analysis
Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . 2-(Chloromethyl)oxazole is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Polymer Science and Functionalization
- Anionic Synthesis and Functionalization of Polymers : The novel syntheses of oxazole derivatives and their use in the anionic synthesis of functionalized polymers have been demonstrated. Specifically, ω-oxazolyl polystyrene was synthesized through the reaction of poly(styryl)lithium with oxazole derivatives, leading to the development of aromatic carboxyl chain-end functionalized polystyrene. This approach allows for precise control over polymer functionality, opening new avenues for the creation of advanced polymer materials with specific end-group functionalities (Summers & Quirk, 1996).
Coordination Chemistry
- Transition Metal Coordination : Oxazole ligands, including the 2-oxazoline derivatives, play a significant role in transition metal-catalyzed asymmetric syntheses. Their structural versatility and the ease of ligand design make them attractive for developing new catalytic systems. This review highlights their applications in coordination chemistry, focusing on structural characterization and the synthesis of chiral auxiliaries (Gómez, Muller, & Rocamora, 1999).
Synthetic Chemistry
- Synthetic Elaboration via Substitution Reactions : The chloromethyl and bromomethyl analogues of oxazoles serve as reactive scaffolds for synthetic elaboration. They have been utilized to prepare various substituted oxazoles through substitution reactions, demonstrating their versatility as intermediates in organic synthesis. This methodology has been applied to the concise synthesis of clinically relevant compounds, such as Oxaprozin (Patil & Luzzio, 2016).
Material Science
- Synthesis of Functionalized Polymers for Material Applications : The use of oxazole derivatives in atom transfer radical polymerization (ATRP) reactions has been reported. This method facilitates the synthesis of oxazolyl functionalized polymers, which are crucial for developing new materials with tailored properties. These findings underscore the potential of oxazole derivatives in material science, particularly in creating polymers with specific functionalities (Summers, Maseko, & Summers, 2013).
Wirkmechanismus
Target of Action
Oxazole derivatives are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Safety and Hazards
Oxazole is classified as a hazardous substance. It is highly flammable and causes severe skin burns and eye damage . The safety information for 2-(Chloromethyl)oxazole includes hazard statements such as H302-H335-H314 and precautionary statements such as P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .
Zukünftige Richtungen
Oxazoles and their derivatives continue to be of great interest and importance in all aspects of synthetic chemistry with applications in medicinal chemistry . They have a wide range of biological activities which drew the attention of researchers globally to synthesize various oxazole derivatives .
Biochemische Analyse
Biochemical Properties
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalytic ligand in certain enzymatic reactions, enhancing the reaction rate and specificity . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and facilitate the biochemical reaction .
Cellular Effects
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation and survival . Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and enhancing immune function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have provided valuable insights into the compound’s safety and efficacy, guiding the development of dosage guidelines for clinical applications .
Metabolic Pathways
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm or other organelles . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIFYYRWKTPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437111 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74307-97-4 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)



![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)





